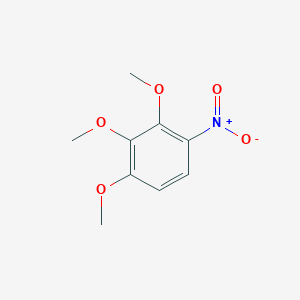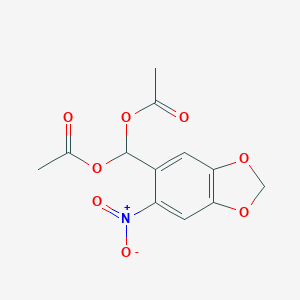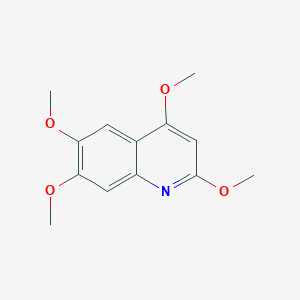![molecular formula C16H12Cl4N2O3 B289267 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B289267.png)
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide, also known as DCFH-DA, is a fluorescent probe widely used in scientific research. This compound is synthesized using specific methods and is used to study various biochemical and physiological processes.
Wirkmechanismus
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is a non-fluorescent compound that is converted into a fluorescent compound by intracellular esterases. The esterases cleave the acetate group from 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide, resulting in the formation of 2',7'-dichlorofluorescein (DCF). DCF is a highly fluorescent compound that can be detected using fluorescence microscopy or spectroscopy. 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide reacts with ROS, resulting in the formation of DCF, which emits a green fluorescence.
Biochemical and Physiological Effects:
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is used to study various biochemical and physiological effects, including oxidative stress, apoptosis, and inflammation. Oxidative stress is a condition that occurs when there is an imbalance between ROS production and antioxidant defense mechanisms. 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is used to measure intracellular ROS levels, which are indicators of oxidative stress. Apoptosis is a programmed cell death process that occurs in response to various stimuli. 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is used to study the role of ROS in apoptosis. Inflammation is a complex physiological process that occurs in response to tissue injury or infection. 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is used to study the role of ROS in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide has several advantages for lab experiments. It is a highly sensitive probe that can detect low levels of ROS. It is also a non-toxic compound that does not affect cell viability. However, 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide has some limitations. It is a non-specific probe that reacts with various ROS species, making it difficult to determine the specific ROS species involved in a particular biological process. Additionally, 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is sensitive to pH changes, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for the use of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide in scientific research. One area of research is the development of more specific probes for individual ROS species. Another area of research is the development of probes that can detect ROS in specific subcellular compartments. Additionally, 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide can be used to study the role of ROS in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Conclusion:
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is a fluorescent probe widely used in scientific research to study various biochemical and physiological processes. It is synthesized using specific methods and is used to measure intracellular ROS levels, study oxidative stress, apoptosis, and inflammation. 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide in scientific research, including the development of more specific probes and the study of the role of ROS in various diseases.
Synthesemethoden
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is synthesized using a multi-step process. The first step involves the reaction between 2,4-dichlorobenzoic acid and 2-aminoethanol to form 2-(2-hydroxyethyl)benzoic acid. The second step involves the reaction between 2-(2-hydroxyethyl)benzoic acid and thionyl chloride to form 2-chloroethyl 2-(2-hydroxyethyl)benzoate. The third step involves the reaction between 2-chloroethyl 2-(2-hydroxyethyl)benzoate and 2,4-dichloroaniline to form 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is widely used in scientific research as a fluorescent probe to study various biochemical and physiological processes. It is used to measure intracellular reactive oxygen species (ROS) levels, which play a crucial role in many physiological and pathological processes. 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is also used to study the oxidative stress response in cells and tissues. Additionally, 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is used to study the antioxidant capacity of various compounds and to evaluate the effectiveness of antioxidant therapies.
Eigenschaften
Molekularformel |
C16H12Cl4N2O3 |
|---|---|
Molekulargewicht |
422.1 g/mol |
IUPAC-Name |
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C16H12Cl4N2O3/c17-8-1-2-10(12(19)6-8)16(25)22-14-11(15(24)21-3-4-23)5-9(18)7-13(14)20/h1-2,5-7,23H,3-4H2,(H,21,24)(H,22,25) |
InChI-Schlüssel |
HGXQJEGPSIBDKF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2C(=O)NCCO)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)









![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)

![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289210.png)